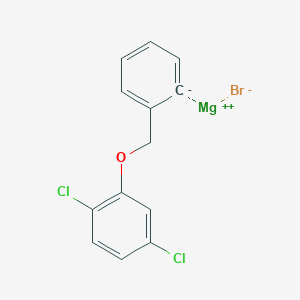
3-Methoxy-4-i-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial component in various chemical reactions. The presence of the zinc atom allows for unique reactivity patterns, which are often exploited in synthetic chemistry.
Méthodes De Préparation
The synthesis of 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE typically involves the reaction of 3-methoxy-4-iso-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale batch reactions with stringent control over reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group with a nucleophile.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific substrates and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be employed in the modification of biomolecules for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials
Mécanisme D'action
The mechanism by which 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE exerts its effects involves the activation of the zinc atom, which facilitates the formation of carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing negative charges and enabling nucleophilic attack on electrophilic centers. This activation is crucial for the compound’s reactivity in various organic transformations .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE include:
3-METHYL-4-ISO-PENTYLOXYPHENYLZINC BROMIDE: Similar structure but with a methyl group instead of a methoxy group.
4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE: Similar structure but with the positions of the methoxy and iso-pentyloxy groups swapped.
The uniqueness of 3-METHOXY-4-ISO-PENTYLOXYPHENYLZINC BROMIDE lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C12H17BrO2Zn |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methoxy-2-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3;;/h5-7,10H,8-9H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RFTWJOUAAQEXKY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
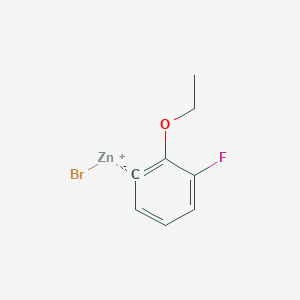
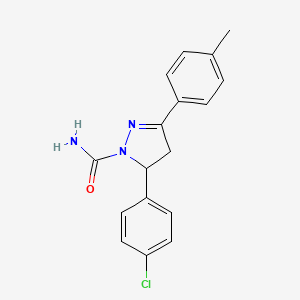

![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
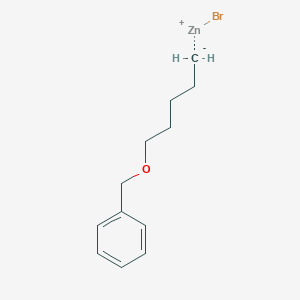
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)
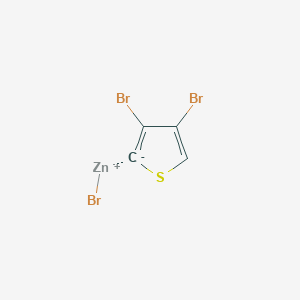

![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
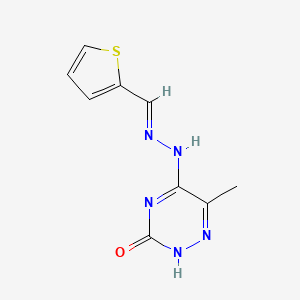

![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
